molecular formula C19H14FNO2 B4970650 N-(4-fluorophenyl)-2-phenoxybenzamide

N-(4-fluorophenyl)-2-phenoxybenzamide

Cat. No. B4970650
M. Wt: 307.3 g/mol
InChI Key: SFLQOTBGLHEZPR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-phenoxybenzamide (FPBA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPBA is a member of the benzamide class of compounds and is known for its ability to interact with biological systems.

Scientific Research Applications

N-(4-fluorophenyl)-2-phenoxybenzamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-fluorophenyl)-2-phenoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, N-(4-fluorophenyl)-2-phenoxybenzamide has been shown to inhibit the growth of cancer cells by targeting specific receptors. N-(4-fluorophenyl)-2-phenoxybenzamide has also been used as a tool in drug discovery to study the structure-activity relationship of benzamide derivatives.

Mechanism of Action

N-(4-fluorophenyl)-2-phenoxybenzamide exerts its biological effects by interacting with specific receptors in the body. One of the primary targets of N-(4-fluorophenyl)-2-phenoxybenzamide is the sigma-1 receptor, which is involved in various cellular processes such as cell survival, apoptosis, and neurotransmission. N-(4-fluorophenyl)-2-phenoxybenzamide has also been shown to interact with other receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-phenoxybenzamide has been shown to have various biochemical and physiological effects depending on the target receptor. For example, N-(4-fluorophenyl)-2-phenoxybenzamide has been shown to increase the release of dopamine and serotonin in the brain, leading to its anxiolytic and antidepressant effects. N-(4-fluorophenyl)-2-phenoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-fluorophenyl)-2-phenoxybenzamide in lab experiments is its specificity for certain receptors, which allows for targeted studies. However, N-(4-fluorophenyl)-2-phenoxybenzamide can also have off-target effects, which can complicate data interpretation. Another limitation of using N-(4-fluorophenyl)-2-phenoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for N-(4-fluorophenyl)-2-phenoxybenzamide research. One potential area of study is its potential as a therapeutic agent for various disorders such as anxiety, depression, and cancer. Another area of study is the development of more potent and selective N-(4-fluorophenyl)-2-phenoxybenzamide derivatives. Additionally, N-(4-fluorophenyl)-2-phenoxybenzamide can be used as a tool to study the function of specific receptors in the body.

Synthesis Methods

N-(4-fluorophenyl)-2-phenoxybenzamide can be synthesized by reacting 4-fluoroaniline with 2-phenoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(4-fluorophenyl)-2-phenoxybenzamide.

properties

IUPAC Name

N-(4-fluorophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-14-10-12-15(13-11-14)21-19(22)17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLQOTBGLHEZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-phenoxybenzamide

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